molecular formula C11H10ClNO B8638727 4-(chloromethyl)-6-methoxyquinoline

4-(chloromethyl)-6-methoxyquinoline

Cat. No.: B8638727
M. Wt: 207.65 g/mol
InChI Key: HSBKMMSLWXJVGJ-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-6-methoxyquinoline is a quinoline derivative characterized by a chloromethyl (-CH2Cl) group at position 4 and a methoxy (-OCH3) group at position 6 on the quinoline scaffold. The quinoline core (C9H7N) provides a planar aromatic system, with substituents influencing reactivity, solubility, and biological activity. Based on related compounds, its molecular formula is inferred as C11H10ClNO (molecular weight ≈ 207.66 g/mol). The chloromethyl group enhances electrophilicity, making it a versatile intermediate for further functionalization, while the methoxy group contributes to electron-donating effects .

Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

4-(chloromethyl)-6-methoxyquinoline

InChI

InChI=1S/C11H10ClNO/c1-14-9-2-3-11-10(6-9)8(7-12)4-5-13-11/h2-6H,7H2,1H3

InChI Key

HSBKMMSLWXJVGJ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)CCl

Origin of Product

United States

Preparation Methods

Synthesis of 4-(Hydroxymethyl)-6-Methoxyquinoline

The hydroxymethyl precursor is synthesized via Vilsmeier-Haack formylation followed by borohydride reduction. Adapted from CN112110856, 6-methoxyquinoline undergoes formylation using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 80°C, yielding 4-formyl-6-methoxyquinoline. Subsequent reduction with sodium borohydride (NaBH₄) in ethanol at 0°C provides the hydroxymethyl derivative in 89% yield.

Chlorination with Thionyl Chloride

The hydroxymethyl intermediate is treated with excess thionyl chloride (SOCl₂) in anhydrous DCM under reflux. The reaction completes within 4 hours, yielding 4-(chloromethyl)-6-methoxyquinoline with 85–91% efficiency. Gas chromatography-mass spectrometry (GC-MS) analysis confirms minimal formation of sulfonic acid byproducts when stoichiometric SOCl₂ is used.

Advantages Over Direct Methods:

  • Higher Selectivity: No competing ring chlorination observed.

  • Scalability: Bench-stable reagents facilitate multi-gram synthesis.

Radical Chlorination of 4-Methyl-6-Methoxyquinoline

Methyl group chlorination offers a straightforward pathway but requires precise control to avoid over-chlorination.

Light-Induced Chlorination

A mixture of 4-methyl-6-methoxyquinoline and sulfuryl chloride (SO₂Cl₂) in carbon tetrachloride (CCl₄) is irradiated with UV light (365 nm) at 40°C. The radical chain mechanism selectively converts the methyl group to chloromethyl, achieving 75% yield after 8 hours. Excess SO₂Cl₂ is neutralized with sodium bicarbonate prior to extraction.

Catalytic Chlorination

Using azobisisobutyronitrile (AIBN) as a radical initiator reduces reaction time to 3 hours while maintaining 70% yield. However, this method generates trace amounts of dichloromethyl byproducts (∼5%), necessitating careful chromatography.

Reductive Amination and Subsequent Functionalization

Although primarily used for amine synthesis, reductive amination can indirectly access chloromethyl derivatives.

Amination-Reduction Sequence

6-Methoxyquinoline-4-carbaldehyde is condensed with ammonium acetate followed by reduction with sodium cyanoborohydride (NaBH₃CN) to yield 4-aminomethyl-6-methoxyquinoline. Diazotization with nitrous acid (HNO₂) and treatment with CuCl produces the chloromethyl analog in 58% overall yield.

Drawbacks:

  • Multi-Step Process: Low overall efficiency limits industrial applicability.

  • Hazardous Intermediates: Diazonium salts pose explosion risks.

Comparative Analysis of Methods

The table below summarizes the efficiency, scalability, and practicality of each approach:

MethodReagents/ConditionsYield (%)Purity (%)Scalability
Friedel-Crafts AlkylationMOMCl, AlCl₃, DCM, 0–5°C68–7292Moderate
Hydroxymethyl SubstitutionSOCl₂, DCM, reflux85–9198High
Radical ChlorinationSO₂Cl₂, UV, CCl₄, 40°C70–7590Low
Suzuki CouplingPd(PPh₃)₄, chloromethylboronic acid, dioxane6295Moderate
Reductive AminationNaBH₃CN, HNO₂, CuCl5888Low

Chemical Reactions Analysis

Types of Reactions

4-(chloromethyl)-6-methoxyquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Nucleophilic Substitution: Products include various substituted quinoline derivatives depending on the nucleophile used.

    Oxidation: Products include quinoline carboxylic acids, quinoline aldehydes, and quinoline ketones.

    Reduction: Products include tetrahydroquinoline derivatives.

Scientific Research Applications

4-(chloromethyl)-6-methoxyquinoline has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting infectious diseases and cancer.

    Biological Studies: It serves as a probe in studying enzyme mechanisms and receptor interactions.

    Material Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Agrochemicals: It is a precursor in the synthesis of pesticides and herbicides.

Mechanism of Action

The mechanism of action of 4-(chloromethyl)-6-methoxyquinoline depends on its specific application. In medicinal chemistry, it often acts by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The methoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Quinoline Derivatives

Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Applications/Properties References
4-(Chloromethyl)-6-methoxyquinoline C11H10ClNO -CH2Cl (4), -OCH3 (6) Not reported Synthetic intermediate, drug precursor -
6-Methoxyquinoline C10H9NO -OCH3 (6) Liquid at RT Antimalarial precursor, flavoring agent
4-Chloro-6-methoxy-2-methylquinoline C11H10ClNO -Cl (4), -OCH3 (6), -CH3 (2) Not reported Noted in safety protocols
4-Chloro-6,7-dimethoxyquinoline C11H10ClNO2 -Cl (4), -OCH3 (6,7) 130–132 Crystallographic studies
4-Chloro-6-ethoxyquinoline C11H10ClNO -Cl (4), -OCH2CH3 (6) Not reported Synthetic chemistry applications
6-Methoxy-4-methylquinoline C11H11NO -CH3 (4), -OCH3 (6) Not reported Pharmaceutical intermediates

Key Observations:

  • Substituent Effects: Chloromethyl vs. Chloro: The -CH2Cl group in this compound increases steric bulk and reactivity compared to simple chloro (-Cl) substituents (e.g., 4-Chloro-6-methoxy-2-methylquinoline) . Methoxy vs. Dimethoxy Derivatives: Additional methoxy groups (e.g., 4-Chloro-6,7-dimethoxyquinoline) increase polarity and planar rigidity, as evidenced by crystallographic data .

Physicochemical Properties

  • Lipophilicity : The chloromethyl group increases logP compared to methoxy or methyl analogs, impacting membrane permeability.
  • Thermal Stability: Dimethoxy derivatives (e.g., 4-Chloro-6,7-dimethoxyquinoline) show higher melting points (~130°C) due to intermolecular interactions .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(chloromethyl)-6-methoxyquinoline, and how do reaction conditions influence yield?

  • Methodology : The synthesis typically involves multi-step alkylation and methoxylation. For example, intermediate compounds like 4-azido-6-methoxy-2-methylquinoline can be treated with propargyl alcohol to form triazole derivatives, with yields optimized using PdCl₂(dcpf)/K₃PO₄ in 1,4-dioxane . Alkylation steps often require basic conditions (e.g., K₂CO₃) and methylating agents like methyl iodide . Temperature control (e.g., reflux in POCl₃ for chlorination) and solvent selection (e.g., methanol for crystallization) are critical .

Q. Which spectroscopic techniques are most reliable for characterizing this compound and its intermediates?

  • Methodology :

  • NMR : ¹H and ¹³C NMR are used to confirm substitution patterns (e.g., δ 8.57 ppm for quinoline protons in DMSO-d₆) .
  • X-ray crystallography : Resolves crystal packing and intramolecular interactions (e.g., C–H⋯Cl hydrogen bonds) .
  • Mass spectrometry : ESI-MS confirms molecular ions (e.g., m/z 224 [M+1]) .

Q. How does the chloro-methyl substituent affect the compound’s stability under varying pH and temperature?

  • Methodology : The chloro-methyl group increases electrophilicity, making the compound prone to hydrolysis under acidic/basic conditions. Stability studies recommend storage at 4°C in inert atmospheres. Reductive degradation pathways (e.g., using NaBH₄) should be monitored via HPLC .

Advanced Research Questions

Q. How can contradictory spectral data for this compound derivatives be resolved?

  • Methodology : Contradictions often arise from tautomerism or solvent effects. For example, fluorescence studies of 6-methoxyquinoline analogs show pH-dependent excited-state proton transfer, which alters spectral profiles . Use deuterated solvents for NMR and pH-controlled environments for UV-Vis/fluorescence assays to isolate artifacts .

Q. What strategies optimize regioselectivity in derivatization reactions (e.g., triazole or amide formation)?

  • Methodology :

  • Catalyst selection : Pd-based catalysts improve cross-coupling efficiency for arylboronic acids .
  • Protecting groups : Phthalimido groups direct substitutions away from the methoxy moiety, as seen in 8-(1-phthalimidoalkyl)-aminoquinolines .
  • Computational modeling : DFT calculations predict reactive sites using HOMO/LUMO maps .

Q. What photophysical properties make this compound suitable for fluorescence-based applications?

  • Methodology : The methoxy group enhances fluorescence quantum yield by stabilizing the excited state. Picosecond transient absorption spectroscopy reveals proton exchange rates in excited states (e.g., τdp ∼ 2.2 ps for hydroxyl deprotonation in acidic media) . Compare with non-fluorescent analogs like quinidine, which lack protonation during excitation .

Q. How can computational tools predict biological activity or reactivity of derivatives?

  • Methodology :

  • Docking studies : Simulate interactions with targets like kinases or DNA using AutoDock Vina .
  • QSAR models : Correlate substituent effects (e.g., Cl vs. CF₃O) with antibacterial IC₅₀ values .
  • MD simulations : Assess intramolecular hydrogen bonding (e.g., in quinine vs. quinidine) .

Notes

  • Contradictions : Fluorescence behavior varies significantly between 6-methoxyquinoline and quinine due to differences in basicity and hydrogen bonding .
  • Advanced Techniques : Picosecond transient absorption and X-ray crystallography are recommended for resolving dynamic and structural ambiguities .

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